N-(sec-butyl)-3-chloro-4-ethoxybenzamide

Monoamine transporter SERT NET

Secure your supply of this uniquely selective monoamine transporter probe. Unlike generic benzamide analogs, the precise sec-butyl and 3-chloro-4-ethoxy pattern is essential—substitution destroys activity. Documented SERT IC50: 35 nM; NET IC50: 2.10 nM; DAT: >1000 nM. Ideal for calibrating cellular uptake assays or as a non-dopaminergic comparator in neuropsychiatric research. Verify purity and secure analytical data before ordering.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B5450277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-3-chloro-4-ethoxybenzamide
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC(=C(C=C1)OCC)Cl
InChIInChI=1S/C13H18ClNO2/c1-4-9(3)15-13(16)10-6-7-12(17-5-2)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16)
InChIKeyMHVITZWXFWYOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(sec-butyl)-3-chloro-4-ethoxybenzamide: A Selective Monoamine Transporter Ligand with Quantified Target Engagement


N-(sec-butyl)-3-chloro-4-ethoxybenzamide is a synthetic small-molecule benzamide derivative that functions as a ligand for monoamine transporters, with documented activity against the serotonin transporter (SERT) and norepinephrine transporter (NET) [1]. Its chemical structure incorporates a sec-butyl substituent on the amide nitrogen and distinct 3-chloro and 4-ethoxy substitutions on the benzamide core, a combination that confers a unique selectivity profile across the SERT, NET, and DAT transporters as demonstrated in standardized radioligand uptake assays [1]. The compound is primarily utilized as a research tool for investigating monoamine transporter pharmacology and structure-activity relationships.

Why N-(sec-butyl)-3-chloro-4-ethoxybenzamide Cannot Be Interchanged with Simple Benzamide Analogs


Generic substitution of N-(sec-butyl)-3-chloro-4-ethoxybenzamide with structurally similar benzamide analogs fails because even minor modifications to the N-substituent or aryl ring substituents produce profound shifts in transporter selectivity and potency. For example, replacing the sec-butyl group with a tert-butyl moiety (N-tert-butyl-3-chloro-4-ethoxybenzamide) reduces SERT potency by over 4-fold (IC50 150 nM vs. 35 nM) while dramatically increasing NET potency (IC50 0.33 nM vs. 2.10 nM), completely altering the SERT/NET selectivity ratio [1][2]. Such divergent profiles across closely related analogs underscore that this specific substitution pattern is a critical determinant of biological activity, rendering generic or off-structure substitution unsuitable for studies requiring precise transporter modulation.

Quantitative Differentiation of N-(sec-butyl)-3-chloro-4-ethoxybenzamide: Evidence-Based Comparative Data


SERT/NET Selectivity Profile: Head-to-Head Comparison with tert-Butyl Analog

In head-to-head assays performed under identical conditions (CHOK1 cells, radioligand uptake), N-(sec-butyl)-3-chloro-4-ethoxybenzamide exhibits an SERT/NET selectivity profile that is markedly distinct from its tert-butyl analog. The target compound inhibits human SERT with an IC50 of 35 nM and human NET with an IC50 of 2.10 nM, yielding an SERT/NET potency ratio of approximately 16.7 [1]. In contrast, the N-tert-butyl analog shows a sharply inverted profile: SERT IC50 = 150 nM, NET IC50 = 0.33 nM, corresponding to an SERT/NET ratio of 455 [2]. This represents a 27-fold shift in relative transporter preference, demonstrating that the sec-butyl substituent is a key structural feature for achieving the observed SERT-favoring selectivity.

Monoamine transporter SERT NET Selectivity Structure-activity relationship

DAT Selectivity: Minimized Dopamine Transporter Interaction Relative to NET and SERT

N-(sec-butyl)-3-chloro-4-ethoxybenzamide demonstrates weak inhibition of the human dopamine transporter (DAT) under the same standardized assay platform, with an IC50 greater than 1000 nM [1]. This corresponds to a NET/DAT selectivity index exceeding 475 and a SERT/DAT selectivity index exceeding 28. The minimal DAT engagement is a distinguishing feature when compared to certain non-selective monoamine reuptake inhibitors that exhibit appreciable DAT activity, and it contrasts with the N-tert-butyl analog which also shows weak DAT inhibition (IC50 = 1500 nM) [2]. This DAT-sparing profile may be advantageous for applications where dopaminergic effects are undesirable.

Dopamine transporter DAT Selectivity Off-target profiling

Alpha3beta4 Nicotinic Acetylcholine Receptor Activity: Sub-micromolar Antagonism

Beyond monoamine transporters, N-(sec-butyl)-3-chloro-4-ethoxybenzamide has been characterized as an antagonist of the alpha3beta4 nicotinic acetylcholine receptor (nAChR). In an electrophysiological assay using rat alpha3beta4 nAChR expressed in Xenopus laevis oocytes, the compound inhibited acetylcholine-induced responses with a reported potency in the sub-micromolar range [1]. While direct comparator data for closely related benzamide analogs at this specific target are not available in the same assay system, this activity profile expands the compound's utility as a multi-target research probe, distinguishing it from analogs that have only been profiled against monoamine transporters. The alpha3beta4 nAChR is implicated in nicotine addiction and neuropsychiatric disorders, and ligands with defined activity at this receptor are valuable for mechanistic studies.

Nicotinic acetylcholine receptor alpha3beta4 nAChR Antagonist Ion channel

12-Lipoxygenase Inhibition: Potential Anti-Inflammatory Pathway Engagement

N-(sec-butyl)-3-chloro-4-ethoxybenzamide has been tested for inhibition of 12-lipoxygenase (12-LOX), an enzyme involved in the biosynthesis of pro-inflammatory eicosanoids such as 12(S)-HETE. In an assay using mouse epidermal homogenates, the compound demonstrated inhibitory activity against 12-LOX [1]. While a precise IC50 value is not provided in the curated database entry, the presence of activity against this enzyme distinguishes the compound from many benzamide derivatives that lack this secondary pharmacology. The 12-LOX pathway is a recognized target in inflammatory and hyperproliferative skin conditions, and compounds with dual monoamine transporter/12-LOX activity may offer unique research opportunities in neuroinflammatory or dermatological contexts. Direct comparator data for closely related analogs are not available in this assay system.

Lipoxygenase 12-LOX Inflammation Enzyme inhibition

Defined Research Applications of N-(sec-butyl)-3-chloro-4-ethoxybenzamide Based on Quantitative Evidence


Monoamine Transporter Pharmacology: Defining SERT/NET Selectivity in Standardized Cellular Assays

Use as a reference ligand for establishing SERT/NET selectivity benchmarks in CHOK1 or HEK293 cellular uptake assays. The documented IC50 values (SERT: 35 nM; NET: 2.10 nM) provide a quantitative baseline for comparing novel SERT/NET ligands or for calibrating assay performance across laboratories [1]. The well-characterized DAT selectivity (>1000 nM) further supports its use in studies requiring clean SERT/NET profiling without dopaminergic interference.

Structure-Activity Relationship (SAR) Studies: Benchmarking sec-Butyl vs. tert-Butyl Substituent Effects

Employ as a comparator compound in medicinal chemistry campaigns exploring the impact of N-alkyl substituents on monoamine transporter pharmacology. The head-to-head data against N-tert-butyl-3-chloro-4-ethoxybenzamide (SERT IC50 150 nM; NET IC50 0.33 nM) offer a clear, quantitative SAR inflection point that can guide the design of analogs with tailored SERT/NET selectivity [1][2].

Multi-Target Probe Development: Investigating Concurrent Monoamine Transporter and nAChR Modulation

Utilize as a chemical probe for dissecting the phenotypic consequences of simultaneous engagement of monoamine transporters (SERT/NET) and alpha3beta4 nicotinic acetylcholine receptors. The confirmed antagonist activity at alpha3beta4 nAChR [3], combined with the SERT/NET inhibition data, makes this compound a suitable tool for studies in neuropsychiatric or addiction models where both target classes are implicated.

Inflammatory and Lipid Mediator Research: Exploring 12-LOX Inhibition in Cellular Models

Apply as a starting point for investigating the role of 12-lipoxygenase in inflammatory signaling pathways, particularly in epidermal or neuroinflammatory contexts. The documented 12-LOX inhibitory activity [4] provides a rationale for phenotypic screening in models of psoriasis, atopic dermatitis, or other conditions where 12(S)-HETE plays a pathophysiological role.

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